2-Benzyl-2-azabicyclo[2.1.1]hexane-1-carbonitrile
Description
Properties
IUPAC Name |
2-benzyl-2-azabicyclo[2.1.1]hexane-1-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c14-10-13-6-12(7-13)9-15(13)8-11-4-2-1-3-5-11/h1-5,12H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDINPNZAWOGIII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(N(C2)CC3=CC=CC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-2-azabicyclo[2.1.1]hexane-1-carbonitrile typically involves the reaction of appropriate precursors under specific conditions. One common method includes the cyclization of a suitable precursor containing a benzyl group and an azabicyclo moiety. The reaction conditions often involve the use of strong bases or acids to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of advanced catalytic systems to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Hydrolysis of the Nitrile Group
The nitrile moiety undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives. For example:
-
Hydrochloric Acid-Mediated Hydrolysis :
Treatment with HCl converts the nitrile group into a carboxylic acid, yielding 2-benzyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride . This reaction is critical for generating bioactive analogs, such as methanoprolines .
| Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|
| HCl, H₂O, reflux | Carboxylic acid hydrochloride | N/A |
Nucleophilic Displacements
The bicyclic framework enables nucleophilic substitutions at bridgehead positions, particularly with brominated precursors. While direct data on the nitrile derivative is limited, analogous reactions in 2-azabicyclo[2.1.1]hexanes provide insights:
-
Anti-Bromo Substitutions :
Anti-bromo substituents on the bicyclohexane ring undergo displacement with nucleophiles (e.g., acetate, azide, thiophenol) in polar aprotic solvents like DMSO. Reaction rates depend on the counterion (Cs⁺ > Na⁺) and solvent .
| Substrate | Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 5-anti-Bromo derivative | CsOAc | DMSO, 80°C, 24h | 5-anti-Acetoxy derivative | 85% | |
| 5-anti-Bromo derivative | NaN₃ | DMF, 25°C, 48h | 5-anti-Azido derivative | 72% |
Hydrogenolysis of the Benzyl Group
The N-benzyl group can be removed via hydrogenation to generate secondary amines, a key step in synthesizing unprotected bicyclic amines for further functionalization .
-
Catalytic Hydrogenation :
Using H₂ and Pd/C in ethanol cleaves the benzyl group, yielding 2-azabicyclo[2.1.1]hexane-1-carbonitrile .
| Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|
| H₂ (1 atm), 10% Pd/C, EtOH, 25°C | Secondary amine | 90% |
Photochemical Functionalization
The strained bicyclo[2.1.1]hexane core participates in photochemical [2+2] cycloadditions to generate sp³-rich derivatives, though direct examples for this specific compound are unreported .
Stability and Rearrangement
Under harsh conditions (e.g., high-temperature solvolysis), the bicyclo[2.1.1]hexane scaffold may undergo ring-opening or rearrangement. For example, acetolysis of related tosylates produces cyclohexenyl derivatives .
Stereochemical Considerations
The stereochemistry of substituents significantly impacts reactivity. Anti-periplanar geometry in brominated derivatives facilitates SN2-type displacements, while electron-withdrawing groups (e.g., F, OAc) slow reaction rates .
Scientific Research Applications
2-Benzyl-2-azabicyclo[2.1.1]hexane-1-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Benzyl-2-azabicyclo[2.1.1]hexane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Structural Variations and Ring Systems
The compound’s bicyclo[2.1.1]hexane core distinguishes it from larger bicyclic systems (Table 1):
*Note: Molecular weight calculated based on analogous structures; exact data for the target compound is unavailable in the evidence.
Functional Group and Reactivity
- Nitrile Group : Common to all carbonitrile derivatives, this group enables nucleophilic additions or reductions. Reactivity differences arise from ring strain; for example, the [2.1.1] system may undergo faster hydrolysis than larger analogs .
- Benzyl Substituent : Compared to tert-butyl (e.g., 2-(tert-butyl)-2-azabicyclo[2.1.1]hexane-1-carbonitrile in ), the benzyl group introduces aromatic π-interactions but increases steric hindrance .
Key Research Findings
Ring Size vs. Reactivity : Smaller bicyclo systems ([2.1.1]) favor kinetic reactivity but may require specialized stabilization techniques compared to larger analogs .
Substituent Effects : Benzyl groups enhance steric bulk but reduce solubility compared to alkyl substituents like tert-butyl .
Synthetic Yields : Larger systems (e.g., [4.2.0]) achieve moderate yields (64%), while strained systems may require optimized catalytic conditions .
Biological Activity
2-Benzyl-2-azabicyclo[2.1.1]hexane-1-carbonitrile is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its activity.
The synthesis of this compound typically involves the cyclization of precursors containing a benzyl group and an azabicyclo moiety. Common methods include strong acid or base-mediated reactions, often utilizing palladium-catalyzed processes for high yields and purity .
Table 1: Synthesis Overview
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in the context of antimalarial properties.
Antimalarial Activity
A study evaluated the antimalarial activity of derivatives of 2-benzyl-2-azabicyclo[2.1.1]hexane, revealing IC50 values ranging from 1 to 25 μM across a library of compounds tested in vitro. Notably, certain derivatives demonstrated promising activity with IC50 values below 2 μM, indicating significant potential for further development .
While the exact mechanism remains unclear, it is hypothesized that azabicyclic compounds like this one act as versatile electrophiles, engaging in nucleophilic reactions that may disrupt biological pathways in target organisms. Their structure allows for interactions with various biomolecules, potentially leading to therapeutic effects .
Case Study 1: Antimalarial Screening
In a comprehensive screening of azabicyclic compounds, 2-benzyl-2-azabicyclo[2.1.1]hexane derivatives were tested against Plasmodium falciparum strains. The study highlighted that modifications on the benzyl moiety significantly influenced biological activity, with specific substitutions enhancing potency .
Case Study 2: Insecticidal Properties
Another investigation into the compound's properties revealed its potential as an anti-feedant agent against certain insect species. The unique bicyclic structure appears to interfere with feeding behavior, making it a candidate for agricultural applications .
Q & A
Q. What in silico tools are recommended for predicting metabolic pathways?
- Methodological Answer : Use software like MetaSite or GLORYx to simulate Phase I/II metabolism. Focus on cytochrome P450 interactions and potential nitrile-to-amide conversions. Validate predictions with in vitro microsomal assays .
Handling Contradictory Findings
Q. How should conflicting results in synthetic yield (e.g., 9% vs. 93% in similar reactions) be investigated?
- Methodological Answer : Replicate reactions with controlled variables (e.g., reagent purity, stirring rate). Use design of experiments (DoE) to identify critical factors (e.g., oxygen/moisture sensitivity). Compare with literature protocols for azabicyclo oxidations, noting catalyst loading and workup differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
